Sulfamoyl fluoride

描述

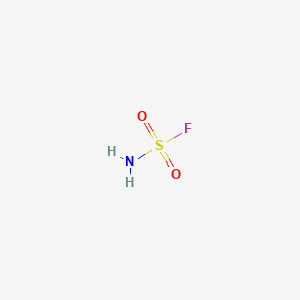

Sulfamoyl fluoride is an organic compound with the chemical formula F−SO₂−N(−R₁)−R₂. It is a member of the sulfur(VI) fluoride family and is characterized by its unique stability and reactivity. Sulfamoyl fluorides are known for their resistance to hydrolysis and oxidation, making them valuable in various chemical applications .

准备方法

Synthetic Routes and Reaction Conditions: Sulfamoyl fluorides can be synthesized through several methods:

Reaction with Sulfuryl Fluoride or Sulfuryl Chloride Fluoride: Secondary amines are treated with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF) to produce sulfamoyl fluorides.

Conversion from Sulfamoyl Chlorides: Sulfamoyl chlorides can be reacted with fluoride ion sources such as sodium fluoride, potassium fluoride, hydrogen fluoride, or antimony trifluoride to yield sulfamoyl fluorides.

Hofmann Rearrangement: Sulfonamides can undergo a Hofmann rearrangement when treated with difluoro-λ³-bromane, resulting in the formation of N-sulfamoyl fluorides.

Industrial Production Methods: Industrial production of sulfamoyl fluorides typically involves large-scale reactions using sulfuryl fluoride or sulfuryl chloride fluoride with secondary amines under controlled conditions to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: Sulfamoyl fluorides undergo sulfur fluoride exchange (SuFEx) reactions with various nucleophiles, such as amines, leading to the formation of sulfamide-functionalized derivatives.

Hydrolysis Resistance: Sulfamoyl fluorides are notably resistant to hydrolysis, which makes them stable under physiological conditions.

Common Reagents and Conditions:

Major Products:

科学研究应用

Chemical Biology Applications

1. Protein Labeling and Target Discovery

Sulfamoyl fluorides have emerged as valuable tools for protein labeling due to their electrophilic nature. They can selectively modify proteins, allowing researchers to study protein interactions and functions. The sulfur-fluoride exchange (SuFEx) chemistry has facilitated the development of sulfamoyl fluoride-based probes that can covalently bind to specific amino acid residues in proteins, aiding in the identification of protein targets for therapeutic interventions .

2. Development of Covalent Drugs

The unique reactivity of sulfamoyl fluorides makes them suitable candidates for the design of covalent inhibitors. Research has shown that N-disubstituted sulfamoyl fluorides can serve as highly selective electrophilic groups for covalent modification of target proteins. This property is particularly useful in the development of drugs targeting enzymes involved in various diseases, including cancer and viral infections .

3. Nucleoside Functionalization

Recent studies have demonstrated the utility of this compound in modifying nucleosides. The reaction between ribonucleosides and sulfonyl fluoride generates this compound-functionalized nucleosides (SuFNucs), which can further undergo selective reactions to produce sulfamide-functionalized derivatives. This approach opens avenues for synthesizing novel nucleotide and oligonucleotide structures with potential therapeutic applications .

Medicinal Chemistry Applications

1. Inhibitors for Enzymatic Targets

this compound derivatives have been explored as inhibitors for various enzymes, including carbonic anhydrases and proteases. These compounds exhibit low nanomolar affinity for their targets, making them promising candidates for drug development. For instance, certain sulfamide-based inhibitors have shown efficacy against HIV-1 protease and other critical enzymes involved in disease progression .

2. Antibiotics Development

The structural modifications of sulfamoyl fluorides have led to the discovery of new classes of antibiotics targeting drug-resistant infections. These compounds can inhibit aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria, thereby providing a novel approach to combat antibiotic resistance .

Synthetic Methodologies

1. SuFEx Chemistry

The introduction of SuFEx chemistry has revolutionized the synthesis of sulfur(VI) fluorides, including sulfamoyl fluorides. This methodology allows for efficient and selective reactions under mild conditions, expanding the scope of synthetic applications in both academic and industrial settings .

2. Building Blocks for Drug Design

Sulfamoyl fluorides serve as versatile building blocks in drug design due to their ability to introduce sulfur-containing functionalities into organic molecules. Their stability and reactivity make them ideal candidates for creating complex molecular architectures that can interact with biological targets effectively .

Case Studies

作用机制

The mechanism of action of sulfamoyl fluorides involves the selective activation of the sulfur-fluorine bond, which allows for the controlled exchange of the fluoride ion with nucleophiles. This process is facilitated by the unique electronic properties of the sulfur(VI) fluoride group, which stabilizes the transition state and enhances the reactivity of the compound .

相似化合物的比较

Sulfonyl Fluorides: These compounds share similar stability and reactivity characteristics with sulfamoyl fluorides but differ in their specific functional groups and applications.

Sulfonimidoyl Fluorides: These compounds have a similar structure but contain an imidoyl group instead of an amine group, leading to different reactivity and applications.

Uniqueness of Sulfamoyl Fluorides: Sulfamoyl fluorides are unique due to their resistance to hydrolysis and oxidation, making them highly stable under various conditions. This stability, combined with their ability to undergo selective sulfur fluoride exchange reactions, makes them valuable in a wide range of chemical and biological applications .

生物活性

Sulfamoyl fluoride, a compound featuring a sulfonyl fluoride functional group, has garnered attention in chemical biology due to its unique electrophilic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and recent research findings.

Overview of this compound

This compound is characterized by the presence of a sulfonyl fluoride moiety (), which imparts significant reactivity towards nucleophiles. This property makes it a valuable tool in chemical biology, particularly for covalent modification of proteins. The stability of the group under various conditions allows for controlled reactions that can lead to the formation of stable conjugates with biological macromolecules.

The biological activity of this compound primarily arises from its ability to undergo Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This mechanism allows this compound to selectively react with nucleophilic sites on proteins, such as serine, cysteine, and lysine residues. The resulting covalent modifications can alter protein function, making these compounds useful in probing protein interactions and functions.

Key Mechanistic Insights:

- Selective Reactivity : this compound preferentially targets specific amino acid residues, enabling selective labeling and inhibition of enzymes.

- Covalent Bond Formation : The formation of covalent bonds with target proteins can lead to prolonged effects compared to reversible inhibitors.

Applications in Drug Development

This compound derivatives have been explored as potential therapeutic agents due to their ability to modulate biological pathways through covalent modification. Notable applications include:

- Protease Inhibition : Sulfamoyl fluorides are effective in inhibiting proteases by modifying active site residues, thereby blocking substrate access.

- Targeted Drug Delivery : The ability to form stable conjugates with biomolecules enables the design of targeted delivery systems for therapeutics.

Recent Research Findings

Recent studies have highlighted the versatility and potential of this compound in various applications:

- Functionalization of Nucleosides : Research demonstrated that sulfamoyl-fluoride-functionalized nucleosides (SuFNucs) can be synthesized through reactions with ribonucleosides. These compounds exhibit stability and can undergo further functionalization to create diverse nucleotide libraries .

- Protein Targeting Studies : A study involving sulfuramidimidoyl fluorides (a class related to sulfamoyl fluorides) showed their ability to form covalent linkages with specific proteins in human cell lysates. This approach identified numerous protein targets, including those involved in cancer and inflammation pathways .

- Chemical Probes in Biology : Sulfonyl fluorides have been recognized as privileged warheads in chemical biology, facilitating the mapping of enzyme binding sites and protein-protein interactions. Their biocompatibility and stability make them suitable for use as reactive probes .

Table 1: Summary of Key Studies on this compound

化学反应分析

Reactions with Amines

Sulfamoyl fluorides undergo SuFEx reactions with primary and secondary amines to form sulfamides. Key findings include:

Catalytic Activation

-

Ca(NTf₂)₂/DABCO System : A Lewis acid (calcium bis(triflimide)) paired with 1,4-diazabicyclo[2.2.2]octane (DABCO) activates the S–F bond at room temperature. This system drives reactions with amines in yields of 70–99% .

-

Scope : Compatible with aromatic, aliphatic, and heterocyclic amines (e.g., benzylamine, morpholine, toluidine). Acid-sensitive groups (Boc, acetal) and functional groups (halides, alkynes) remain intact .

Mechanistic Insights

-

Activation Pathway : Ca(NTf₂)₂ polarizes the S–F bond, while DABCO deprotonates the amine, enhancing nucleophilicity. This dual activation facilitates fluoride displacement (SN2 mechanism) .

-

Intermediate Formation : NMR studies suggest transient N-sulfonyl-DABCO species prior to amine attack .

Organocatalytic SuFEx Reactions

N-Heterocyclic carbenes (NHCs) or HOBt (hydroxybenzotriazole) enable sulfamoyl fluoride reactions with alcohols and amines:

-

NHC Catalysis : 10 mol% NHC promotes reactions with alcohols to form sulfamates in 49–99% yields .

-

HOBt Relay Catalysis : Accelerates SuFEx with sterically hindered amines (e.g., 2,2,6,6-tetramethylpiperidine) .

Reactivity with Other Nucleophiles

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenols | Sulfamates | DBU, DCM, RT | 75–95% | |

| Thiols | Sulfonamides | Ca(NTf₂)₂, DABCO | 62–94% | |

| Silyl amines | Sulfamides | Ca(NTf₂)₂, 25°C | 81–99% |

Mechanistic Studies

-

Kinetic Control : Electron-deficient sulfamoyl fluorides react faster due to enhanced electrophilicity at sulfur .

-

Stereochemistry : Inversion at sulfur occurs during SN2-type fluoride displacement, confirmed by chiral sulfonimidoyl fluoride reactions .

Drug Discovery

-

Sulfamide Prodrugs : Sulfamoyl fluorides serve as precursors for sulfamide-based protease inhibitors (e.g., HIV-1 reverse transcriptase) .

-

Parallel Synthesis : High-throughput SuFEx reactions generate sulfamide libraries for structure-activity relationship (SAR) studies .

Key Data Table: Representative this compound Reactions

属性

IUPAC Name |

sulfamoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPTVMVRNZEXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593022 | |

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14986-54-0 | |

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。